

Application Notes and Protocols: ^1H NMR Characterization of Phenyl Acetylsalicylate

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Compound of Interest

Compound Name: Phenyl acetylsalicylate

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Application Note: ^1H NMR Profile of Phenyl Acetylsalicylate

Introduction:

Phenyl acetylsalicylate, also known as acetylsalicylphenyl ester, is an ester of acetylsalicylic acid and phenol. As a derivative of aspirin, its characterization is crucial for quality control, stability studies, and metabolite identification in drug development. Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of **Phenyl acetylsalicylate**. This note provides a summary of the predicted ^1H NMR spectral data for **Phenyl acetylsalicylate**.

Molecular Structure and Proton Environments:

Phenyl acetylsalicylate possesses distinct proton environments that give rise to a characteristic ^1H NMR spectrum. The structure consists of a phenyl group, an acetyl group, and a disubstituted benzene ring derived from salicylic acid. The protons are categorized into three main groups: the acetyl protons, the aromatic protons of the acetylsalicylate moiety, and the aromatic protons of the phenyl group.

Predicted ^1H NMR Spectral Data:

The following table summarizes the predicted chemical shifts (δ) and multiplicities for the protons of **Phenyl acetylsalicylate**. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Acetyl Protons (-CH ₃)	~ 2.3	Singlet (s)	3H
Phenyl Group Protons	7.1 - 7.5	Multiplet (m)	5H
Acetylsalicylate Ring Protons	7.2 - 8.2	Multiplet (m)	4H

Note: The aromatic regions for the phenyl group and the acetylsalicylate ring may overlap. The proton ortho to the ester carbonyl group on the acetylsalicylate ring is expected to be the most downfield signal.^[1]

Protocol: ¹H NMR Sample Preparation and Data Acquisition

This protocol outlines the procedure for preparing a sample of **Phenyl acetylsalicylate** for ¹H NMR analysis and the general parameters for data acquisition.

Materials:

- **Phenyl acetylsalicylate** (5-10 mg)
- Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
- 5 mm NMR tubes
- Pasteur pipette
- Glass wool
- Vial

Procedure:

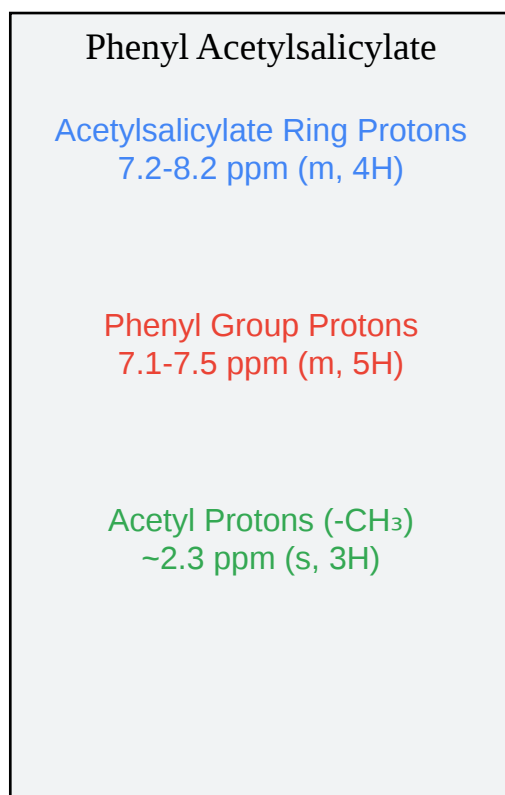
- **Sample Weighing:** Accurately weigh 5-10 mg of **Phenyl acetylsalicylate** into a clean, dry vial.
- **Dissolution:** Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the vial. Gently swirl the vial to dissolve the sample completely.
- **Filtration:** Place a small plug of glass wool into a Pasteur pipette. Filter the sample solution through the glass wool directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any particulate matter that could affect the spectral resolution.
- **Sample Volume:** Ensure the height of the solution in the NMR tube is approximately 4-5 cm.
- **Capping and Labeling:** Cap the NMR tube and label it clearly.

Data Acquisition Parameters (Example for a 400 MHz Spectrometer):

- **Pulse Program:** A standard single-pulse experiment (e.g., zg30).
- **Number of Scans:** 16 to 64 scans, depending on the sample concentration.
- **Spectral Width:** 0 to 12 ppm.
- **Acquisition Time:** ~3-4 seconds.
- **Relaxation Delay:** 1-2 seconds.
- **Temperature:** 298 K (25 °C).

Visualization: Structure and Proton Assignment

The following diagram illustrates the molecular structure of **Phenyl acetylsalicylate** with its distinct proton environments labeled, corresponding to the predicted ^1H NMR data.



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Caption: Molecular structure of **Phenyl acetylsalicylate** with ¹H NMR proton assignments.

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References

- 1. Phenyl acetylsalicylate | 134-55-4 | Benchchem [benchchem.com]
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